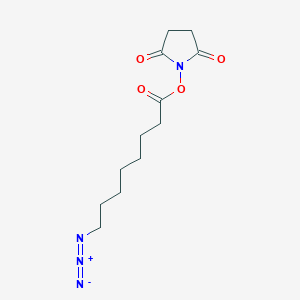![molecular formula C18H21FN2O5 B6297463 Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester CAS No. 428-79-5](/img/structure/B6297463.png)
Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester (AFIME) is an organic compound with a wide range of applications in scientific research. It is most commonly used in the synthesis of a variety of organic compounds and as a fluorescent label for proteins and nucleic acids. AFIME is also used for its ability to act as a chelating agent and as a reagent in enzymatic assays.
科学研究应用
Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester has a wide range of applications in scientific research. It is most commonly used in the synthesis of a variety of organic compounds and as a fluorescent label for proteins and nucleic acids. This compound is also used for its ability to act as a chelating agent and as a reagent in enzymatic assays. It has been used to study the structure and function of proteins, nucleic acids, and other organic compounds.
作用机制
Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester acts as a chelating agent, binding to metal ions and forming stable complexes. It can also act as a substrate for enzymes, allowing them to catalyze reactions. This compound also has fluorescent properties, which can be used to label proteins and nucleic acids.
Biochemical and Physiological Effects
This compound is used in scientific research to study the structure and function of proteins, nucleic acids, and other organic compounds. It has been used to study the binding of metal ions to proteins and nucleic acids, as well as the catalytic activity of enzymes. This compound has also been used to study the structure and function of proteins and nucleic acids in cells.
实验室实验的优点和局限性
The main advantage of using Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester in lab experiments is its ability to act as a chelating agent and as a substrate for enzymes. Its fluorescent properties also make it useful for labeling proteins and nucleic acids. However, this compound can be toxic and can cause irritation to the skin and eyes. It should be handled with care and protective equipment should be worn when working with it.
未来方向
There are many potential future directions for Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester. It could be used to study the structure and function of proteins, nucleic acids, and other organic compounds in more detail. It could also be used to study the binding of metal ions to proteins and nucleic acids, as well as the catalytic activity of enzymes. This compound could also be used to study the structure and function of proteins and nucleic acids in cells. Additionally, this compound could be used to develop new fluorescent labels for proteins and nucleic acids, and to develop new chelating agents and reagents for enzymatic assays.
合成方法
Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester can be synthesized from the reaction of 5-fluoro-3-indolemethylmalonic acid diethyl ester (FIME) and acetic anhydride. The reaction is carried out in a solvent such as acetic acid or pyridine at a temperature of around 60°C. The reaction produces a mixture of this compound and FIME, which can be separated by column chromatography.
属性
IUPAC Name |
diethyl 2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-7-6-13(19)8-14(12)15/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEOXZHLNHALLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)(C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6297439.png)
![6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6297453.png)

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)